molecular formula C16H19N3 B8324143 1-Benzyl-3-(pyridin-3-yl)piperazine

1-Benzyl-3-(pyridin-3-yl)piperazine

Cat. No.: B8324143
M. Wt: 253.34 g/mol
InChI Key: OIVTXYUVUUQSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(pyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C16H19N3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

1-Benzyl-3-(pyridin-3-yl)piperazine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, can exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. Research demonstrated that it can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Case Study : A study explored the structure-activity relationship of similar piperazine derivatives, revealing that specific substitutions enhance anticancer potency .

Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological applications:

  • Serotonin Receptor Interaction : Compounds with similar scaffolds have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties .
  • Alzheimer’s Disease Research : Some derivatives have been designed to inhibit acetylcholinesterase and reduce β-amyloid aggregation, suggesting potential use in treating Alzheimer's disease .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Inhibition of Pathogens : Studies have reported that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

SubstituentEffect on ActivityReference
Benzyl GroupEnhances lipophilicity and receptor binding
Pyridine MoietyContributes to biological target interaction
Position of SubstituentsCritical for maintaining potency against cancer cells

Potential Therapeutic Applications

Given its diverse activities, this compound is being explored for several therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
  • Neurological Disorders : Potential applications in treating anxiety and depression due to its interaction with serotonin receptors.
  • Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for bacterial infections.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-benzyl-3-pyridin-3-ylpiperazine

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)12-19-10-9-18-16(13-19)15-7-4-8-17-11-15/h1-8,11,16,18H,9-10,12-13H2

InChI Key

OIVTXYUVUUQSGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CN=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (0.0515 mol) of 3-fluoropyridine and 43.5 ml of 1-(phenylmethyl)piperazine in 300 ml of anhydrous diethylether was added dropwise, at boiling temperature, within 2.5 hours, 56 ml (0.112 mol) of a 2 molar solution of phenyllithium in a cyclohexane-diethylether mixture (7/3 v/v) and the resulting mixture was then kept at reflux temperature for a further 4 hours. The crude reaction product obtained as an oil after working up in the usual way was purified by column chromatography over silica gel (30-60 μm) using FM1/cyclohexane (7/3 v/v)as eluant. 12.0 g (92% of theory) of a colourless oil were obtained, Rf0.52 (FM4; Macherey-Nagel, POLYGRAM® SIL G/UV254 Pre-coated plastic sheets for TLC)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
43.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.